

Spectroscopic Profile of Octadecyl Acrylate: A Technical Guide

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Compound of Interest

Compound Name: Octadecyl acrylate

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of **octadecyl acrylate** is crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of **octadecyl acrylate**, complete with experimental protocols and structural assignments.

Octadecyl acrylate, a long-chain acrylate ester, is a valuable monomer in polymer synthesis, finding applications in various fields, including the formulation of drug delivery systems, coatings, and adhesives. Its chemical structure, consisting of a C18 alkyl chain attached to an acrylate moiety, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the **octadecyl acrylate** molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **octadecyl acrylate** exhibits characteristic signals corresponding to the vinyl protons of the acrylate group and the protons of the long octadecyl chain.

Table 1: ^1H NMR Spectroscopic Data for **Octadecyl Acrylate**

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|---------------------------------------|
| 6.40 | dd | 17.3, 1.4 | Hc (trans to ester) |
| 6.12 | dd | 17.3, 10.4 | Ha (geminal) |
| 5.81 | dd | 10.4, 1.4 | Hb (cis to ester) |
| 4.15 | t | 6.7 | -O-CH ₂ - |
| 1.65 | p | 6.7 | -O-CH ₂ -CH ₂ - |
| 1.25 | br s | - | -(CH ₂) ₁₅ - |
| 0.88 | t | 6.9 | -CH ₃ |

dd = doublet of doublets, t = triplet, p = pentet, br s = broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the vinyl carbons, and the carbons of the octadecyl chain.

Table 2: ¹³C NMR Spectroscopic Data for **Octadecyl Acrylate**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| 166.2 | C=O |
| 130.4 | =CH ₂ |
| 128.8 | =CH- |
| 64.5 | -O-CH ₂ - |
| 31.9 | -(CH ₂) ₁₅ -CH ₂ - |
| 29.7 - 29.1 | -(CH ₂) ₁₃ - |
| 28.6 | -O-CH ₂ -CH ₂ - |
| 25.9 | -O-CH ₂ -CH ₂ -CH ₂ - |
| 22.7 | -CH ₂ -CH ₃ |
| 14.1 | -CH ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **octadecyl acrylate** shows characteristic absorption bands for the carbonyl group of the ester, the carbon-carbon double bond of the acrylate, and the C-H bonds of the alkyl chain.

Table 3: FT-IR Spectroscopic Data for **Octadecyl Acrylate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-----------------------------------|
| 2916 | Strong | C-H asymmetric stretching (alkyl) |
| 2849 | Strong | C-H symmetric stretching (alkyl) |
| 1731 | Strong | C=O stretching (ester)[1] |
| 1636 | Medium | C=C stretching (alkene)[1] |
| 1465 | Medium | C-H bending (alkyl) |
| 1190 | Strong | C-O stretching (ester) |
| 810 | Medium | =C-H bending (out-of-plane) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of **octadecyl acrylate** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

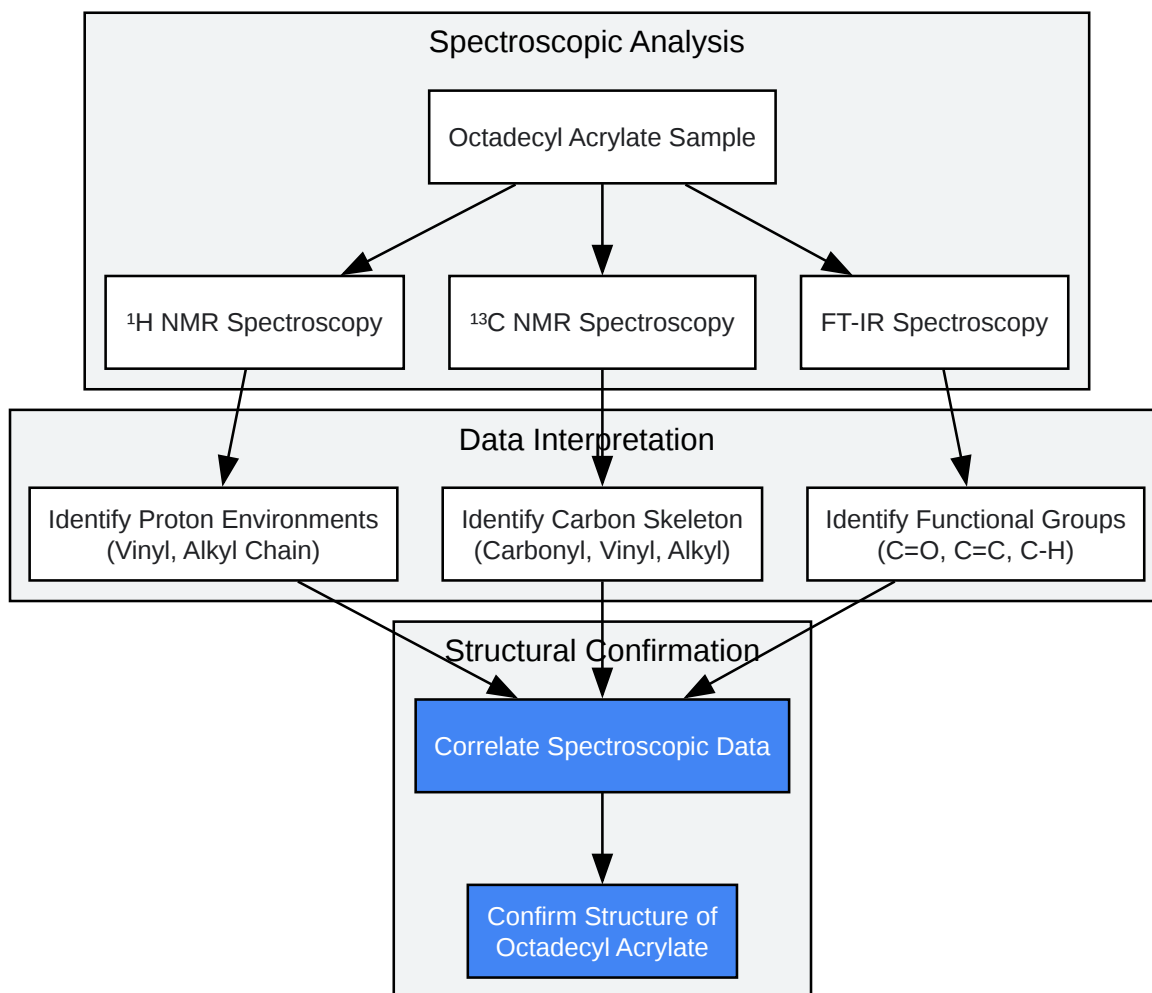
Sample Preparation: A small drop of liquid **octadecyl acrylate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. For Attenuated Total Reflectance (ATR) FT-IR, the sample can be analyzed directly without any special preparation.

Data Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber.

Structural Confirmation Workflow

The combined use of NMR and IR spectroscopy provides a robust method for the structural confirmation of **octadecyl acrylate**. The logical workflow for this process is illustrated below.



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Caption: Workflow for the structural confirmation of **octadecyl acrylate** using spectroscopic data.

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References

- 1. OCTADECYL METHACRYLATE(112-08-3) ^1H NMR spectrum [chemicalbook.com]

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